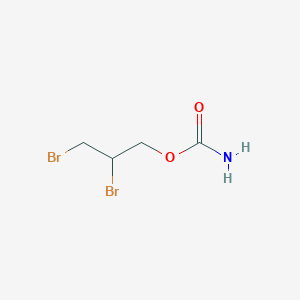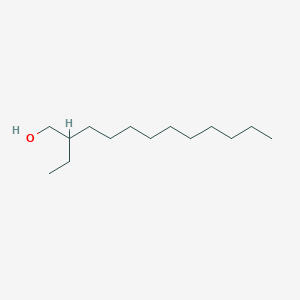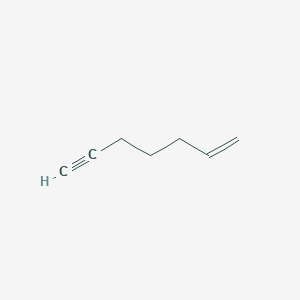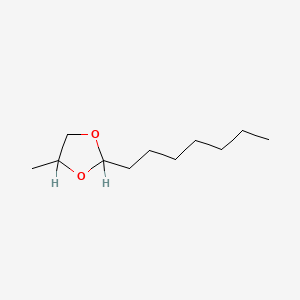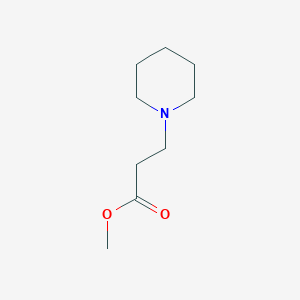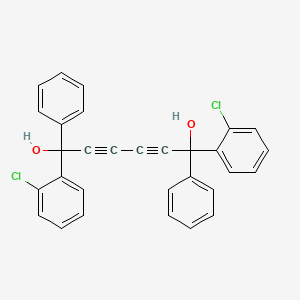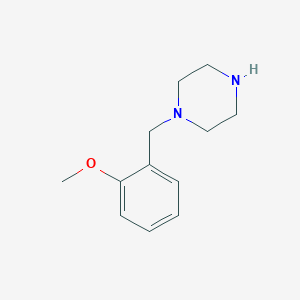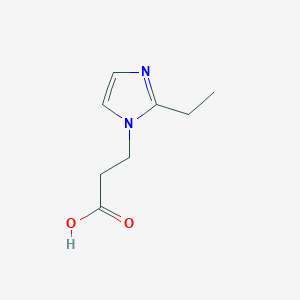
Bis(p-chlorobenzylidene)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(p-chlorobenzylidene)ethylenediamine (BCBE) is an organic compound with the molecular formula C12H14Cl2N2. It is a colorless solid that is soluble in organic solvents. BCBE is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Catalytic Activities
Bis(p-chlorobenzylidene)ethylenediamine has been the subject of research for its catalytic properties in various chemical reactions. Its structural and electronic characteristics enable it to function as an effective catalyst in processes such as the hydrolysis of benzonitrile, showcasing its utility in enhancing chemical reactions. The catalytic activity of complexes containing Bis(p-chlorobenzylidene)ethylenediamine has been demonstrated to facilitate the breakdown of organic molecules, indicating its potential for applications in organic synthesis and environmental remediation (Shukla et al., 2008).
Crystallographic Analysis
The compound has been analyzed using crystallographic methods to elucidate its structure, revealing a molecule with a center of symmetry and characterized by weak intermolecular hydrogen bonds. Such structural insights are crucial for understanding the chemical behavior and reactivity of Bis(p-chlorobenzylidene)ethylenediamine, paving the way for its application in designing more efficient catalysts and materials with specific properties (Habibi et al., 2007).
Supramolecular Chemistry
Research has explored the supramolecular interactions of Bis(p-chlorobenzylidene)ethylenediamine derivatives, demonstrating their ability to form complex structures with potential applications in molecular recognition, sensing, and assembly of higher-ordered structures. These findings contribute to the broader field of supramolecular chemistry, where the controlled assembly of molecules into structured systems can lead to new materials and technologies (Zaman et al., 1999).
Environmental and Biological Implications
While the focus was on excluding drug use, dosage, and side effects, it's notable that related research addresses environmental contaminants and their potential health implications. Studies on organochlorine residues, for example, underline the importance of understanding the persistence and effects of chemical compounds in the environment, which indirectly relates to the broader context of chemical research and its implications for human health (Wolff et al., 1993).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]ethyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,11-12H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWYCJFPSDIEJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCCN=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-chlorobenzylidene)ethylenediamine | |
CAS RN |
60434-95-9 |
Source


|
| Record name | Bis(p-chlorobenzylidene)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060434959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-BIS(4-CHLOROBENZYLIDENE)ETHYLENEDIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

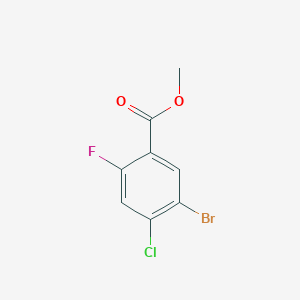
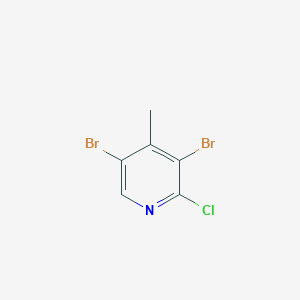
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1593454.png)


